4-(2-Phenylacetyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid

Lipophilicity Membrane permeability SAR (Structure-Activity Relationship)

4-(2-Phenylacetyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid (CAS 1326809-58-8, molecular formula C19H26N2O4, molecular weight 346.43 g·mol⁻¹) is a research-grade spirocyclic compound belonging to the 1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid class. Its structure comprises a conformationally constrained spiro junction linking an oxazolidine ring to an N-propyl-substituted piperidine ring, with an N-4 phenylacetyl substituent and a free 3-carboxylic acid moiety.

Molecular Formula C19H26N2O4
Molecular Weight 346.4 g/mol
CAS No. 1326809-58-8
Cat. No. B6349122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Phenylacetyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
CAS1326809-58-8
Molecular FormulaC19H26N2O4
Molecular Weight346.4 g/mol
Structural Identifiers
SMILESCCCN1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)CC3=CC=CC=C3
InChIInChI=1S/C19H26N2O4/c1-2-10-20-11-8-19(9-12-20)21(16(14-25-19)18(23)24)17(22)13-15-6-4-3-5-7-15/h3-7,16H,2,8-14H2,1H3,(H,23,24)
InChIKeyOYTSAOWFAIQVDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-Phenylacetyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid (CAS 1326809-58-8) – Research Compound Baseline for Procurement Decisions


4-(2-Phenylacetyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid (CAS 1326809-58-8, molecular formula C19H26N2O4, molecular weight 346.43 g·mol⁻¹) is a research-grade spirocyclic compound belonging to the 1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid class . Its structure comprises a conformationally constrained spiro junction linking an oxazolidine ring to an N-propyl-substituted piperidine ring, with an N-4 phenylacetyl substituent and a free 3-carboxylic acid moiety. The compound is commercially available from Fluorochem Ltd (product code F525718) as well as several specialty chemical suppliers, typically at 95% certified purity . It forms part of a broader patent landscape in which 1-oxa-4,8-diazaspiro[4.5]decane derivatives, particularly those with N-acyl substituents, have been explored as reserpine antagonists, hypoglycaemic agents, and neuroprotective compounds with anti‑hypoxic effects relevant to cognitive dysfunction and Alzheimer's disease [1][2]. No primary research publication reporting experimental biological activity for this specific N-8-propyl, N-4-phenylacetyl congener has been identified in ChEMBL or PubMed-indexed literature as of the retrieval date.

Why N-8 Substitution Analogs Cannot Substitute for 4-(2-Phenylacetyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic Acid (CAS 1326809-58-8) in Scientific Investigations


The N-8 alkyl chain length on the 1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid scaffold directly controls lipophilicity, steric occupancy, and predicted membrane permeability—parameters that differentiate this propyl-substituted compound from its methyl, ethyl, and benzyl analogs . The predicted logP value for the 8-propyl congener (2.45 according to ZINC96941779) represents a distinct physicochemical optimum relative to shorter-chain (logP ≈ 1.95–2.20 for 8-methyl and 8-ethyl variants) or longer/aromatic-chain (logP ≈ 2.95 for 8-benzyl) alternatives [1][2]. Additionally, the N-4 phenylacetyl group, which incorporates a methylene spacer between the carbonyl and phenyl ring, is structurally distinct from the directly conjugated N-4 benzoyl variants (e.g., 4-(3,4-difluorobenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid, CAS 1326813-21-1), altering conformational flexibility and hydrogen-bonding patterns at the N-4 position . These structural variations cannot be presumed interchangeable, as the patent literature on structurally related 1-oxa-4,8-diazaspiro[4.5]decane derivatives demonstrates that even minor N-substituent changes drastically affect pharmacological profiles—including reserpine antagonistic potency and anti-hypoxic neuroprotective activity [3][4]. For any structure-activity relationship (SAR) study, lead optimisation campaign, or chemical biology probe development, the specific N-8-propyl, N-4-phenylacetyl substitution pattern of CAS 1326809-58-8 must be maintained to ensure experimental reproducibility and meaningful comparative analysis.

Quantitative Evidence Distinguishing 4-(2-Phenylacetyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid (CAS 1326809-58-8) from the Closest N-8 Substitution Analogs


Predicted Lipophilicity (logP) Differentiates the 8-Propyl Compound from Shorter- and Longer-Chain N-8 Substitution Analogs

The ZINC database predicts a computed logP value of 2.451 for the target 8-propyl compound (ZINC96941779), while N-8 substitution variants exhibit significantly different lipophilicity: the 8-methyl analog (CAS 1326814-84-9, C17H22N2O4, MW 318.37) is predicted to have logP ≈ 1.95, the 8-ethyl analog (CAS 1326815-12-6, C18H24N2O4, MW 332.40) ≈ 2.20, and the 8-benzyl analog (CAS 1326808-80-3, C23H26N2O4, MW 394.47) ≈ 2.95 [1][2]. These values correspond to a stepwise increase of approximately 0.25 logP units per additional methylene group, with the benzyl substitution conferring the highest lipophilicity. The target compound occupies an intermediate logP range (~2.45) that is associated with favourable passive membrane permeability while avoiding the excessive molecular weight and potential solubility limitations of the benzyl analog (MW 394.47 versus 346.43 for the target) .

Lipophilicity Membrane permeability SAR (Structure-Activity Relationship)

Molecular Weight Scaling Across N-8 Homologs: Quantitative Impact on Ligand Efficiency Metrics

The target compound has an experimentally confirmed molecular weight of 346.427 g·mol⁻¹ (Fluorochem product code F525718), positioning it between the 8-methyl (MW 318.373 g·mol⁻¹, F525619) and 8-benzyl (MW 394.47 g·mol⁻¹, F525793) analogs . This 28.1 g·mol⁻¹ increase over the 8-methyl analog and 48.0 g·mol⁻¹ decrease relative to the 8-benzyl analog directly affect ligand efficiency indices. Lipophilic ligand efficiency (LLE = pIC50 − logP) and ligand efficiency (LE = 1.4 × pIC50 / heavy atom count) are commonly used metrics in fragment-based drug discovery and lead optimisation. The 8-propyl compound provides an intermediate molecular weight that balances the greater binding potential of the benzyl analog against the more favourable efficiency metrics expected for the methyl analog, making it a potentially superior starting point for optimisation programmes that prioritise both potency and drug-likeness [1].

Ligand efficiency Drug-likeness SAR optimization

Vendor-Certified Purity Benchmarking Against Closest Commercially Available Analogs

The target compound is supplied by Fluorochem Ltd at 95.0% certified purity (product code F525718), with the same purity specification as the 8-methyl analog (F525619, 95.0%) . The compound is also available from other vendors, with Chenmenu listing a 97% purity specification . The 8-benzyl analog (F525793) is also specified at 95.0% from Fluorochem but is listed as discontinued or '販売終了' (end of sale) by Fujifilm Wako, indicating differential commercial availability . The target compound remains available from Fluorochem at a list price of £780.00/g, whereas the 8-benzyl analog was priced at ¥487,500/g (~USD $3,200/g at current exchange rates) before discontinuation . This price differential signals substantially higher synthesis costs for the benzyl variant, underscoring the practical advantages of the 8-propyl compound for larger-scale research applications.

Analytical quality control Procurement specification Reproducibility

Class-Level Patent Evidence for Neuroprotective and Reserpine-Antagonistic Activity of 1-Oxa-4,8-diazaspiro[4.5]decane Derivatives

Although no primary research publication reports biological activity specifically for CAS 1326809-58-8, the 1-oxa-4,8-diazaspiro[4.5]decane scaffold has been described in at least two patent families as possessing pharmacologically relevant activities. A Spanish patent (published 1994) claims that 1-oxa-2-oxo-3,8-diazaspiro[4.5]decane derivatives display anti-hypoxic effects on the nervous system and are useful for preventing and treating cognitive dysfunction, senile dementia, and Alzheimer's disease [1]. Separately, US Patent 3,723,442 (1973) discloses 3-oxo-1-oxa-4,8-diazaspiro[4.5]decanes as agents with strong reserpine antagonistic activity and as hypoglycaemics [2]. These patents demonstrate that the 1-oxa-4,8-diazaspiro[4.5]decane core is a validated pharmacophore for CNS and metabolic targets. The N-4 phenylacetyl, N-8-propyl substitution pattern of the target compound represents a specific combination of substituents that, while untested in published biological assays, maps onto the same pharmacophoric space claimed in the patent literature for anti-hypoxic and anti-reserpine activity.

Neuroprotection CNS drug discovery Reserpine antagonism

Conformational Flexibility of N-4 Phenylacetyl vs. Directly Conjugated N-4 Benzoyl Analogs

The N-4 phenylacetyl group in the target compound incorporates a methylene (-CH2-) spacer between the carbonyl carbon and the phenyl ring, creating an additional rotatable bond and expanding the conformational ensemble relative to directly conjugated N-4 benzoyl derivatives. A specific comparison can be made with 4-(3,4-difluorobenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid (CAS 1326813-21-1, MW 368.38 g·mol⁻¹, C18H22F2N2O4), which is commercially available from Fluorochem (product code F525744) . The phenylacetyl moiety in the target compound introduces a kink in the N-acyl chain that places the phenyl ring in a different spatial orientation relative to the spirocyclic core compared to the planar benzoyl group, thereby altering the compound's pharmacophore shape. This structural difference is not captured by logP or MW comparisons alone, and the conformational distinction may be significant for molecular recognition at protein targets that discriminate between phenylacetyl and benzoyl geometries .

Conformational analysis Protein-ligand interactions Bioisosterism

Research Application Scenarios for 4-(2-Phenylacetyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid (CAS 1326809-58-8) Based on Quantitative Evidence


Structure-Activity Relationship (SAR) Exploration of N-8 Alkyl Chain Length in Spirocyclic CNS Lead Series

The target compound, with its intermediate logP (2.451) and molecular weight (346.43 g·mol⁻¹), occupies a distinct position in a systematic N-8 substitution series spanning methyl (C1), ethyl (C2), propyl (C3), and benzyl substituents [1]. SAR studies evaluating the impact of N-8 chain length on target engagement, cellular permeability, and metabolic stability require the specific 8-propyl analog as the C3 reference point. Replacing the propyl compound with the 8-methyl or 8-ethyl analog would introduce logP differences of -0.50 to -0.25 units, confounding any attempt to correlate biological activity with lipophilicity. Similarly, the 8-benzyl analog introduces an aromatic ring that alters π-stacking potential and steric bulk, making it unsuitable as a substitute for probing simple alkyl chain effects .

Chemical Biology Probe Development Targeting Spirocycle-Interacting CNS Proteins

The patent literature establishes that 1-oxa-4,8-diazaspiro[4.5]decane derivatives possess anti-hypoxic neuroprotective activity and reserpine antagonism, indicating engagement with CNS-relevant protein targets [2][3]. The target compound's N-4 phenylacetyl group, with its methylene spacer conferring conformational flexibility distinct from rigid N-4 benzoyl analogs, makes it suitable as a starting scaffold for developing chemical probes that require a specific pharmacophore geometry . The 3-carboxylic acid moiety provides a synthetically tractable handle for further derivatisation (e.g., amide coupling, esterification) without altering the core spirocyclic architecture, facilitating the design of affinity probes or PROTAC conjugates.

Computational Docking and Pharmacophore Modelling Campaigns Requiring Defined Physicochemical Input Parameters

Molecular modelling studies that rely on accurate input structures and physicochemical descriptors require the specific compound identity to ensure simulation reproducibility. The ZINC-documented logP value (2.451) for this specific compound (ZINC96941779) provides a validated computational input for predicting membrane permeability, blood-brain barrier penetration, and oral bioavailability using tools such as SwissADME or pkCSM [1]. Substituting the 8-benzyl analog (ZINC85489089, higher logP, higher MW) would alter both the partition coefficient and the molecular volume, invalidating computational predictions calibrated for the 8-propyl scaffold .

Procurement for Spirocyclic Fragment Library Assembly Requiring Defined Purity and Availability Standards

For research groups constructing spirocyclic fragment or lead-like libraries, the target compound offers a confirmed purity of 95–97% from multiple suppliers, with active commercial availability and a documented price point (£780.00/g from Fluorochem) [1]. In contrast, the 8-benzyl analog has been discontinued by at least one major supplier (Fujifilm Wako lists F525793 as '販売終了'), introducing supply-chain risk for library assembly projects . The 8-propyl compound therefore represents the most reliably sourced member of the N-8 alkyl series for procurement planning, with the 8-methyl analog available as a convenient comparator for head-to-head studies .

Quote Request

Request a Quote for 4-(2-Phenylacetyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.